molecular formula C16H10Cl2N4O4S B2866350 2-(2,4-dichlorophenoxy)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 392245-00-0

2-(2,4-dichlorophenoxy)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No. B2866350
CAS RN: 392245-00-0
M. Wt: 425.24
InChI Key: CPGZOPNAZRBDTQ-UHFFFAOYSA-N
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Description

“2-(2,4-dichlorophenoxy) acetic acid (2,4-D)” and “5-Chloro-2-(2,4-dichlorophenoxy)phenol” are chlorinated phenolic compounds . They are found as active ingredients in many personal care and household products . Recent studies suggest that these compounds may alter thyroid hormone homeostasis .


Molecular Structure Analysis

The molecular formula for “2-(2,4-dichlorophenoxy)acetate” is C8H5Cl2O3 . The average mass is 220.030 Da and the monoisotopic mass is 218.962128 Da .


Chemical Reactions Analysis

There is a study that discusses the controlled release of herbicides by 2,4-D-, MCPA-, and bromoxynil-intercalated hydrotalcite nanosheets . The study suggests that the volatilities of these herbicides were reduced more than 3-fold compared with those of pure herbicides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,4-dichlorophenoxy) acetic acid” include a high thermal stability and chemical stability at room temperature . It is a white solid with a specific smell of chlorobenzene and ester .

Scientific Research Applications

Agriculture: Herbicide Formulation

This compound is structurally related to herbicides like 2,4-D and is likely to be used in agriculture for weed control. Its chemical structure suggests that it could be formulated as a nanocarrier-based herbicide, which would enhance the efficiency of weed control while minimizing off-target effects and environmental impact .

Medicine: Potential Therapeutic Agent

Environmental Science: Pollution Mitigation

Compounds with similar structures have been investigated for their role in reducing pollution. This compound could be part of studies focusing on the mitigation of environmental pollutants, especially in the context of reducing the bioaccumulation and toxicity of persistent organic pollutants .

Material Science: Advanced Material Development

The compound’s molecular structure indicates potential applications in material science, possibly in the development of advanced materials with specific properties like enhanced durability or specialized interaction with other substances .

Analytical Chemistry: Chemical Analysis and Detection

In analytical chemistry, derivatives of this compound could be used as reagents or markers in chemical analysis. Its unique structure might interact selectively with other chemicals, making it useful for detecting specific substances or monitoring chemical reactions .

Pharmaceutical Research: Drug Design and Synthesis

The compound’s structure is conducive to pharmaceutical research, where it could be used as a precursor or a building block in the design and synthesis of new drugs. Its molecular framework allows for modifications that could lead to the development of novel pharmaceuticals .

Safety and Hazards

These compounds are organic and should be handled with care due to their toxicity and irritability . Contact with skin and eyes may cause irritation or injury . During operation and storage, direct contact should be avoided . Appropriate personal protective equipment, such as gloves, goggles, and protective clothing, should be worn when using . In case of accidental contact or inhalation, seek medical attention immediately .

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N4O4S/c17-10-4-5-13(12(18)7-10)26-8-14(23)19-16-21-20-15(27-16)9-2-1-3-11(6-9)22(24)25/h1-7H,8H2,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGZOPNAZRBDTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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